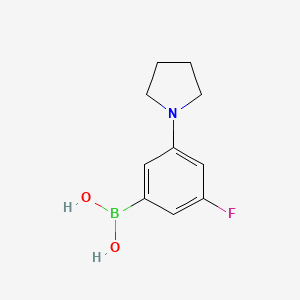![molecular formula C40H25N3 B578804 2-(9,9'-Spirobi[fluorène]-2-yl)-4,6-diphényl-1,3,5-triazine CAS No. 1207176-84-8](/img/structure/B578804.png)
2-(9,9'-Spirobi[fluorène]-2-yl)-4,6-diphényl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine” is a chemical compound with the molecular formula C40H25N3 . It is also known by other names such as "2-(4,6-Diphenyl-1,3,5-triazin-2-yl)spiro-9,9’-bifluorene" .
Molecular Structure Analysis
The molecular structure of this compound consists of 40 carbon atoms, 25 hydrogen atoms, and 3 nitrogen atoms . The structure is complex, with multiple aromatic rings including a spirobi[9H-fluoren] group and a 1,3,5-triazine group .Applications De Recherche Scientifique
Matériaux luminescents polarisés circulairement
Une série de dérivés chiraux de 9,9'-spirobi[fluorène] (SBF) avec des unités donneur de diphenylamino et accepteur de cyano ont été conçus comme une nouvelle famille de matériaux luminescents polarisés circulairement . Le lien phénylène entre les unités donneur/accepteur et le cœur SBF a un grand impact sur leurs propriétés photophysiques . En particulier, le lien phénylène s'est avéré induire un décalage vers le rouge dans leurs bandes d'émission .
Composés luminescents sensibles au solvant
Les dérivés chiraux de SBF obtenus ont présenté une luminescence polarisée circulairement dépendante du solvant en raison de leurs structures donneur–π–accepteur . Cette propriété les rend utiles dans le développement de composés luminescents sensibles au solvant .
Cellules solaires organiques
Des accepteurs de petites molécules non-fullerènes tridimensionnels (3D) avec des diimides de pérylène liés à l'imide (iPDI) sur un cœur de 9,9'-spirobi[9H-fluorène] ont été conçus, synthétisés et caractérisés pour une utilisation dans des cellules solaires organiques . Cette application est importante dans le domaine des énergies renouvelables.
Sondes fluorescentes
En raison de leurs propriétés photophysiques uniques, ces composés peuvent potentiellement être utilisés comme sondes fluorescentes dans divers domaines de la recherche scientifique .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in the development of organic light-emitting diodes (oleds) .
Mode of Action
The compound, also known as 2,4-diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine, interacts with its targets through its unique molecular structure. The spirobifluorene moiety in the compound contributes to its high triplet energy and thermal stability . These properties make it suitable for designing materials for OLEDs .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in material science applications, particularly in the field of OLEDs . It’s known to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) properties .
Pharmacokinetics
As a material used in OLEDs, the compound doesn’t have traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its properties are more relevant to its performance in electronic devices .
Result of Action
The compound is known to emit blue light in OLEDs . It’s also used as a hole-blocking material in OLEDs, which helps to improve the efficiency of these devices .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place at room temperature to maintain its stability . Additionally, the compound’s luminescence properties can be affected by the solvent used .
Propriétés
IUPAC Name |
2,4-diphenyl-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H25N3/c1-3-13-26(14-4-1)37-41-38(27-15-5-2-6-16-27)43-39(42-37)28-23-24-32-31-19-9-12-22-35(31)40(36(32)25-28)33-20-10-7-17-29(33)30-18-8-11-21-34(30)40/h1-25H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMIMGRBLQBRNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate](/img/structure/B578721.png)

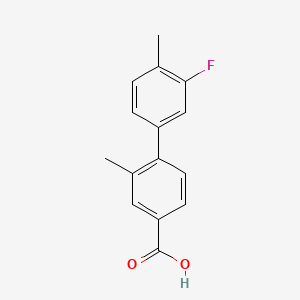
![Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate](/img/structure/B578725.png)
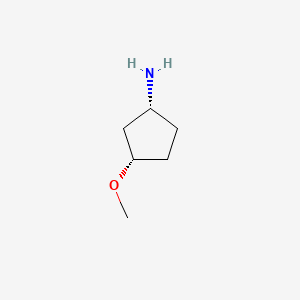
![6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B578728.png)
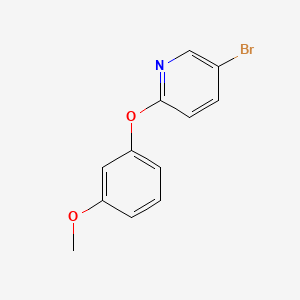
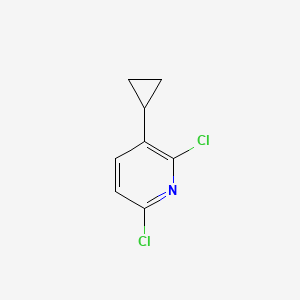
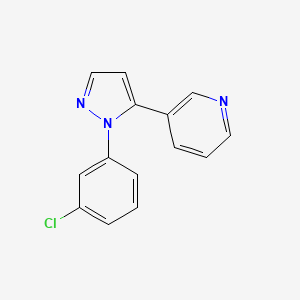
![(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B578734.png)

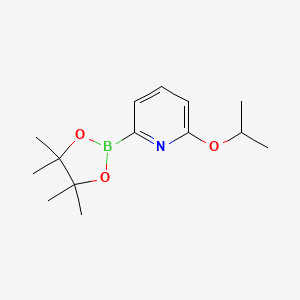
![8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B578738.png)
